molecular formula C12H10FN5 B15118450 N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B15118450
M. Wt: 243.24 g/mol
InChI Key: GPXNBPDIEUXHGA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound belongs to the class of triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities. The presence of the fluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by cyclization with hydrazine hydrate in the presence of ethanol under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an antibacterial and antifungal agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has shown promising results in inhibiting the growth of cancer cells in vitro, particularly against lung, breast, and cervical cancer cell lines .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity. Its application in the production of advanced polymers and coatings is also being explored .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. By binding to these molecular targets, the compound disrupts the signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C12H10FN5/c1-8-16-17-12-11(14-6-7-18(8)12)15-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15)

InChI Key

GPXNBPDIEUXHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2NC3=CC=C(C=C3)F

Origin of Product

United States

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